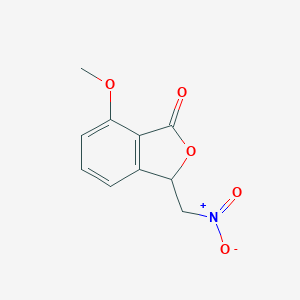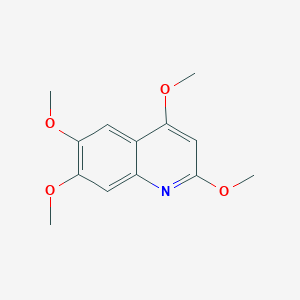![molecular formula C21H17Cl2N3O3 B289261 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B289261.png)
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly referred to as DM-PIT-1 and is known to have potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of DM-PIT-1 is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
DM-PIT-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases and histone deacetylases. It may also affect the expression of various genes involved in cancer cell growth and survival. In addition, DM-PIT-1 has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-PIT-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has demonstrated potential applications in cancer biology and other fields of research. However, there are also some limitations to its use. DM-PIT-1 is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on DM-PIT-1. One area of research could focus on its potential applications in other fields of research, such as neurobiology, immunology, and infectious diseases. Another area of research could focus on the development of more potent and selective analogs of DM-PIT-1. Additionally, further studies are needed to determine the safety and efficacy of DM-PIT-1 in vivo and its potential use in clinical trials.
Métodos De Síntesis
DM-PIT-1 can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-2-nitrobenzoic acid with 4-methoxyaniline to form 3,5-dichloro-2-(4-methoxyphenylamino)benzoic acid. This intermediate is then reacted with 3-pyridinemethanol and thionyl chloride to obtain DM-PIT-1. The purity of the compound can be confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
DM-PIT-1 has been shown to have potential applications in scientific research, particularly in the field of cancer biology. Studies have demonstrated that DM-PIT-1 can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth in vivo. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Propiedades
Fórmula molecular |
C21H17Cl2N3O3 |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-29-16-6-4-14(5-7-16)20(27)26-19-17(9-15(22)10-18(19)23)21(28)25-12-13-3-2-8-24-11-13/h2-11H,12H2,1H3,(H,25,28)(H,26,27) |
Clave InChI |
MAKDANXEUJKBMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C(=O)NCC3=CN=CC=C3)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



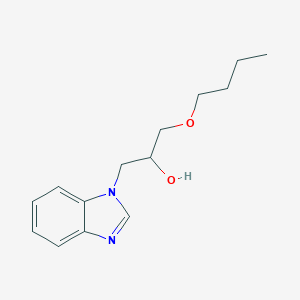
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)
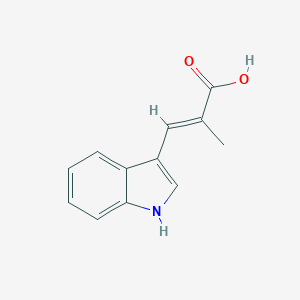
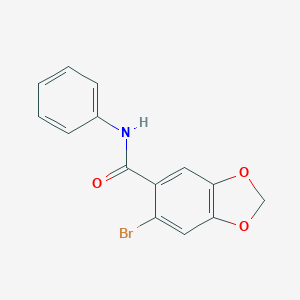
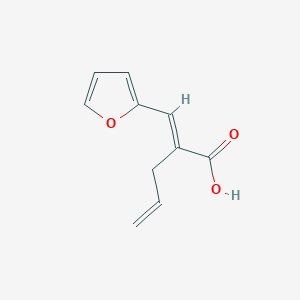
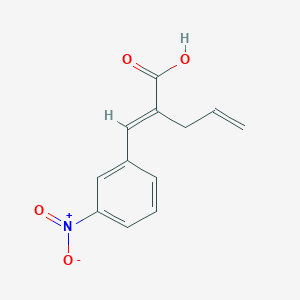
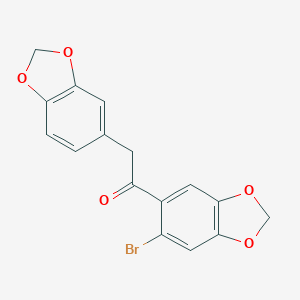
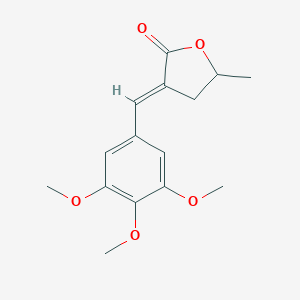
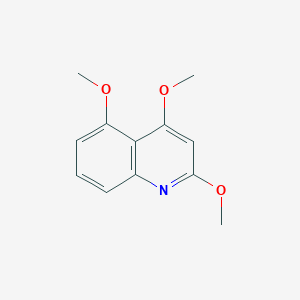
![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
